molecular formula C11H10N2 B145232 1-Ethyl-1H-indole-3-carbonitrile CAS No. 128200-45-3

1-Ethyl-1H-indole-3-carbonitrile

Cat. No. B145232
M. Wt: 170.21 g/mol
InChI Key: CSYGELDKHGSKMU-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indole-3-carbonitrile is a derivative of the indole family, which is a significant scaffold in medicinal chemistry due to its presence in a variety of natural products and pharmaceuticals. The indole ring system is known for its diverse biological activities, and modifications on this core structure can lead to compounds with valuable pharmacological properties.

Synthesis Analysis

The synthesis of indole derivatives can be challenging due to the complexity of the indole ring system. For instance, attempts to synthesize 4-hydroxy-1H-indole-2-carbonitrile, a related compound, required the development of a new reaction sequence involving azide decomposition to form the indole ring, as direct introduction of the 2-cyano functionality was not successful . Similarly, the synthesis of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, a compound closely related to 1-Ethyl-1H-indole-3-carbonitrile, was achieved by alkylation of a precursor followed by saponification and acidation, yielding the final product in 89.0% yield .

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, was determined using NMR, ESI-MS, and single-crystal X-ray diffraction, revealing its orthorhombic system . Similarly, the structure of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was characterized by single-crystal XRD, FTIR, FT-Raman, and NMR spectroscopy .

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, which are essential for their functionalization and application in drug synthesis. The conversion of 4-hydroxy-1H-indole-2-carbonitrile to the positive inotrope DPI 201-106 illustrates the potential of indole derivatives to be transformed into biologically active molecules through a series of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. The crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, for instance, was determined to be orthorhombic with specific cell parameters, and the molecules in the crystal are linked through hydrogen bonds, forming a three-dimensional network . These properties can influence the compound's behavior in biological systems and its suitability for drug development.

Scientific Research Applications

Synthesis and Reactivity

  • Alkyne-Imidate Cyclization : 1-(Propargyl)indol-2-carbonitriles, closely related to 1-Ethyl-1H-indole-3-carbonitrile, react with alcohols under certain conditions to afford 1-alkoxypyrazino[1,2-a]indoles. This reaction presumably proceeds through an alkyne-allene rearrangement, imidate formation, and nucleophilic cyclization (Festa et al., 2018).

  • Cross-Coupling Reactions : Polysubstituted indole-2-carbonitriles, structurally similar to 1-Ethyl-1H-indole-3-carbonitrile, can be prepared through cross-coupling reactions. The reactivity of such indole derivatives with iodine at position 3 has been studied (Hrizi et al., 2021).

  • Synthesis of Spiro‐oxindole Derivatives : An efficient synthesis of (3S)-1,1′,2,2′,3′,4′,6′,7′-octahydro-9′-nitro-2,6′-dioxospiro[3H-indole-3,8′-[8H]pyrido[1,2-a]pyrimidine]-7′-carbonitrile via a three-component reaction in water has been achieved. This method avoids hazardous organic solvents or catalysts (Alizadeh & Moafi, 2015).

  • Vinylnitrene Cyclization : A method to prepare 4-hydroxy-1H-indole-2-carbonitrile via azide decomposition, forming the indole ring, was developed (Adams et al., 1991).

  • Heterogeneous Catalysis : Polystyrene-supported p-toluenesulfonic acid has been used as a catalyst for synthesizing novel 1H-indol-3-yl-4H-chromene-3-carbonitriles. This method offers several advantages like high yield, substrate diversity, and reusable catalyst (Reddy et al., 2016).

Biological Applications

  • Inhibition of Prostaglandin Synthetase : Certain indole-2-carbonitriles have been found to be potent inhibitors of bovine prostaglandin synthetase in vitro. They also lower serum prostaglandin levels after administration to rats (Fahrenholtz et al., 1979).

Chemical Transformations

  • Detosylation Reactions : The detosylation of 3-amino-1-tosylindole-2-carbonitriles using DBU and thiophenol has been explored, revealing unexpected product yields and proposing reaction mechanisms (Michaelidou & Koutentis, 2010).

  • Ultrasound Assisted Synthesis : Ultrasound irradiation has been employed for the synthesis of 1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile derivatives. This method provides high yields and short reaction times (Ghahremanzadeh et al., 2014).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that “1-Ethyl-1H-indole-3-carbonitrile” and related compounds may have promising future applications in medicinal and pharmaceutical chemistry.

properties

IUPAC Name

1-ethylindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-13-8-9(7-12)10-5-3-4-6-11(10)13/h3-6,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYGELDKHGSKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351916
Record name 1-ETHYL-1H-INDOLE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-indole-3-carbonitrile

CAS RN

128200-45-3
Record name 1-ETHYL-1H-INDOLE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MG Ferlin, R Bortolozzi, P Brun, I Castagliuolo… - …, 2010 - Wiley Online Library
… 5-Amino-1-ethyl-1H-indole-3-carbonitrile (19). As with the aminoindole compounds 5–7 and 15, the nitroindole carbonitrile 18 was catalytically reduced at 40–50 C for 10–24 h to give a …

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